Retention of the 2,5-Dimethylfuran Core Validated as Essential for Anti-H5N1 Activity (EC₅₀ 1.25 μM for the Lead Analog)
The target compound retains the 2,5-dimethylfuran-3-carboxamide core that was systematically validated in the 2017 furan-carboxamide series. In that study, the most potent derivative, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a), achieved an EC₅₀ of 1.25 μM against the H5N1 virus in a cytopathic effect (CPE) inhibition assay. Crucially, the SAR analysis explicitly concluded that the 2,5-dimethyl-substituted heterocyclic moiety (furan) was a significant determinant of anti-influenza activity [1]. Because the target compound conserves this essential 2,5-dimethylfuran pharmacophore, it is positioned within the same validated activity class, whereas analogs lacking this substitution (e.g., unsubstituted furan-3-carboxamide or monomethyl variants) would be predicted to show reduced or absent activity based on the published SAR trend.
| Evidence Dimension | Anti-H5N1 inhibitory potency (EC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; retains 2,5-dimethylfuran-3-carboxamide core |
| Comparator Or Baseline | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a): EC₅₀ = 1.25 μM |
| Quantified Difference | Not determinable for the target compound; the comparator's EC₅₀ of 1.25 μM establishes the potency ceiling achievable within this scaffold class. |
| Conditions | Cytopathic effect (CPE) inhibition assay; H5N1 influenza A virus in MDCK cells [1] |
Why This Matters
For procurement decisions in antiviral drug discovery programs, selecting a compound that retains the pharmacophoric core validated against H5N1 (EC₅₀ = 1.25 μM) reduces the risk of outright inactivity compared to selecting an unscaffolded or core-modified analog.
- [1] Yu, Y., Zheng, J., Cao, L., Li, S., Li, X., Zhou, H.-B., Liu, X., Wu, S. & Dong, C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances, 2017, 7, 9620-9627. View Source
